3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-21(2)16-9-5-7-14(11-16)18(22)20-12-17(23-3)13-6-4-8-15(19)10-13/h4-11,17H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQUELQRJBRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an etherification reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- Fluorophenyl substituents (as in the target compound) are common in bioactive molecules for improved metabolic stability and target affinity. For example, flutolanil uses a trifluoromethyl group for pesticidal activity .
- Methoxyethyl chains (as in the target compound) are less common in the evidence but analogous to the methoxy groups in [125I]PIMBA, which influence sigma receptor binding .
Pharmacological Activity Comparison
Key Insights :
- However, specific data are unavailable.
- DDU86439’s indazole-acetamide structure demonstrates how heterocyclic additions enhance antiparasitic potency , a strategy that could be applied to optimize the target compound.
Biological Activity
3-(Dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide, a compound with significant potential in pharmacology, has been studied for its various biological activities. This article provides a detailed overview of its biological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20FNO2
- Molecular Weight : 277.34 g/mol
The compound features a dimethylamino group, a methoxyethyl chain, and a fluorophenyl moiety, which contribute to its biological properties.
1. Cytotoxicity and Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown cytotoxicity against human promyelotic leukemia HL-60 cells, with some compounds demonstrating activity twice as potent as dopamine .
The mechanism by which this compound exerts its effects involves several pathways:
- Radical Formation : Certain analogs have been reported to produce radicals that can induce apoptosis in cancer cells .
- Inhibition of Multidrug Resistance (MDR) : The compound has potential in reversing MDR through inhibition of the P-glycoprotein efflux pump, enhancing the efficacy of chemotherapeutic agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR study is essential for understanding how modifications to the chemical structure influence biological activity. Key findings include:
- Dimethylamino Substitution : The presence of a dimethylamino group significantly enhances cytotoxicity compared to other amine groups.
- Fluorophenyl Group : The introduction of fluorine in the phenyl ring increases lipophilicity and may improve cell membrane penetration .
Case Study 1: Anticancer Activity
In a study involving various benzamide derivatives, one compound demonstrated an EC50 value of 0.1 μM in protecting pancreatic β-cells from ER stress-induced apoptosis. This suggests that similar structural features in this compound may confer protective effects against cellular stress conditions .
Case Study 2: Multidrug Resistance Reversal
Another study highlighted the ability of certain benzamide derivatives to inhibit the P-glycoprotein efflux pump effectively. The compound was found to be more potent than verapamil, indicating its potential use in overcoming drug resistance in cancer therapy .
Summary of Findings
The biological activity of this compound is characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
